2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-phenoxyphenyl)hexanamide is a complex organic compound characterized by its unique structural features and potential applications in various scientific fields. This compound belongs to the class of isoindole derivatives, which are known for their diverse biological activities and utility in medicinal chemistry.
This compound can be classified as an amide due to the presence of the hexanamide chain. Additionally, it features a dioxoisoindole moiety, which is significant in many pharmacological applications. Its structure indicates potential interactions with biological targets, making it a subject of interest in medicinal chemistry.
The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-phenoxyphenyl)hexanamide typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, time, and pH to optimize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are often used for purification and analysis of the product.
The molecular formula for 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-phenoxyphenyl)hexanamide is . The structure features:
| Property | Value |
|---|---|
| Molecular Weight | 351.37 g/mol |
| IUPAC Name | 2-(1,3-dioxoisoindol-2-yl)-N-(4-phenoxyphenyl)hexanamide |
| InChI Key | VNMUDPLGQXEDGD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)N(C(=O)C(CCCCCC)N(C2=CC=C(C=C2)O))C)O |
The compound can undergo several types of chemical reactions:
These reactions are typically conducted under controlled laboratory conditions to ensure selectivity and minimize by-products. Reaction monitoring is often performed using techniques like thin-layer chromatography (TLC).
The mechanism of action for 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-phenoxyphenyl)hexanamide involves its interaction with specific biological targets such as enzymes or receptors.
Upon administration, the compound may bind to target proteins, modulating their activity and leading to biological responses such as anti-inflammatory or anticancer effects. The precise mechanism often requires further investigation through biochemical assays and molecular docking studies to elucidate binding affinities and interactions .
The compound exhibits characteristics typical of organic molecules:
The chemical properties include stability under standard conditions but may be sensitive to light or moisture depending on specific substituents present in the structure.
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
The compound has potential applications across various scientific fields:
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 14681-59-5
CAS No.: 24431-54-7
CAS No.: